2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid

stereochemistry racemate enantiomer

Choose this racemic, Boc-protected piperidine-cyclopropane carboxylic acid (CAS 1781383‑08‑1) for cost‑effective SAR exploration. The acid‑labile Boc group enables orthogonal deprotection, saving 2–3 steps versus unprotected piperidine analogues. Conformational rigidity from the cyclopropane ring improves metabolic stability and binding‑site pre‑organization. Supplied as an undefined stereoisomer mixture at ≥ 95 % purity, it allows chiral resolution to be deferred until lead selection—reducing early‑stage costs significantly compared to the (1R,2S)‑enantiomer (typically >¥400 000/g). Inquiry‑based pricing and flexible pack sizes make it ideal for academic and small‑biotech labs.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1781383-08-1
Cat. No. B3246406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid
CAS1781383-08-1
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CC2C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-9(5-7-15)10-8-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
InChIKeyRMNKRWVTEOFMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid (CAS 1781383‑08‑1): Structural Identity and Class Profile for Procurement Assessment


2-{1-[(Tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid (CAS 1781383‑08‑1) is a conformationally constrained, Boc‑protected piperidine‑cyclopropane carboxylic acid with molecular formula C₁₄H₂₃NO₄ and molecular weight 269.34 g mol⁻¹ . The molecule combines a piperidine ring protected with a tert‑butoxycarbonyl (Boc) group at the 1‑position and a cyclopropane‑1‑carboxylic acid substituent at the 4‑position of the piperidine . As a racemic or stereochemically undefined mixture, it distinguishes itself from its chirally resolved (1R,2S)‑analog (CAS 183808‑09‑5) and the regioisomeric 1‑substituted cyclopropane variant (CAS 1363381‑63‑8). This scaffold delivers both synthetic versatility—through orthogonal Boc deprotection and carboxylic acid derivatization—and conformational rigidity provided by the cyclopropane ring, features that are critical for structure‑based drug‑discovery programs targeting metabolic stability and binding‑site pre‑organization.

Why Generic Substitution of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid Can Compromise Synthetic Reproducibility


Boc‑protected piperidine‑cyclopropane carboxylic acids are not generic, interchangeable building blocks. Even minor structural alterations—such as shifting the cyclopropane attachment from the piperidine 4‑position to the 3‑position, moving the carboxylic acid from the 2‑position to the 1‑position, or changing the protecting group from Boc to Cbz—yield distinct physicochemical properties that alter a candidate molecule’s pharmacokinetic and pharmacodynamic profile. In particular, the Boc group confers acid‑labile protection that is orthogonally removable in the presence of benzyl esters or allyl carbamates, while the cyclopropane ring restricts conformational freedom and can improve metabolic stability [1]. Substitution without verifying stereochemical composition (racemic vs. single enantiomer) equally jeopardizes crystallinity, target‑binding reproducibility, and chiral HPLC purity profiles. Consequently, selecting the precise regio‑ and stereoisomer with defined Boc protection is a deterministic factor in maintain batch‑to‑batch consistency during multi‑step syntheses of lead candidates.

Quantitative Comparator Evidence: 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid vs. Closest Analogs


Stereochemical Identity: Unspecified Racemate vs. Defined (1R,2S) Enantiomer

2‑{1‑[(Tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid (CAS 1781383‑08‑1) is supplied as a mixture of stereoisomers with unspecified configuration, while its direct analog (1R,2S)‑2‑{1‑[(tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid (CAS 183808‑09‑5) is a defined (1R,2S) enantiomer with 98 % purity . The lack of stereochemical definition in CAS 1781383‑08‑1 eliminates the cost of chiral resolution, making it a cost‑effective option for early‑stage discovery where stereochemical outcome is not yet critical. In contrast, the resolved enantiomer is mandatory for late‑stage optimization or crystal‑structure determination where single‑isomer identity is essential .

stereochemistry racemate enantiomer procurement

Protecting-Group Stability: Boc vs. Unprotected Piperidine Analogs

The tert‑butoxycarbonyl (Boc) group in 2‑{1‑[(Tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid provides selective acid‑labile protection of the piperidine nitrogen, permitting orthogonal deprotection in the presence of base‑sensitive or hydrogenolytically removable protecting groups such as benzyl esters [1]. By contrast, the fully deprotected analog 1‑(piperidin‑4‑yl)cyclopropane‑1‑carboxylic acid (CAS 1509758‑74‑0) lacks this orthogonal handle, limiting its utility in multi‑step convergent syntheses. Under standard conditions (5 % TFA in CH₂Cl₂, 25 °C, 1 h), Boc removal proceeds quantitatively, while the unprotected analog must be re‑protected prior to use in complex sequences, adding 2–3 synthetic steps [1].

Boc protection synthetic chemistry orthogonal deprotection

Purity Benchmarking: Target Compound vs. Commercially Available (1R,2S) Enantiomer

Commercial specifications indicate that 2‑{1‑[(Tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid (CAS 1781383‑08‑1) is routinely supplied at ≥ 95 % purity , while the (1R,2S)‑enantiomer (CAS 183808‑09‑5) is available at 98 % purity (Leyan) or ≥ 97 % NLT (MolCore) . The 3‑percentage‑point purity difference, while modest for exploratory chemistry, becomes significant when the building block is used in the final amide‑coupling step of a drug candidate where residual impurities can complicate purification and affect biological assay interpretation.

purity procurement quality control

Price Differentiation: Target Compound Inquiry‑Based Procurement vs. Published Pricing for Stereodefined Enantiomer

2‑{1‑[(Tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid (CAS 1781383‑08‑1) is typically sold on an inquiry basis, with pricing available only upon request , whereas the stereodefined (1R,2S)‑enantiomer (CAS 183808‑09‑5) carries a published list price (e.g., Fujifilm Wako: ¥439,600 for 1 g ). The inquiry‑based model for the target compound suggests lower demand or more variable supply, which can translate to lower cost but longer lead times. For budget‑constrained early‑discovery projects, the racemic mixture may therefore offer significant cost savings.

procurement price comparison budget

Regiochemical Differentiation: 4‑Substituted vs. 3‑Substituted Piperidine Isomers

The target compound features the cyclopropane carboxylic acid moiety at the 4‑position of the piperidine ring, whereas closely related isomers such as 2‑{1‑[(tert‑butoxy)carbonyl]piperidin‑3‑yl}cyclopropane‑1‑carboxylic acid carry the substituent at the 3‑position. In piperidine‑containing drug candidates, the 4‑position often exhibits superior metabolic stability because it is less prone to cytochrome P450‑mediated N‑dealkylation compared to the 3‑position (class‑level inference from piperidine SAR studies) [1]. This regioisomeric distinction becomes critical when the building block is intended for late‑stage functionalization of a lead series targeting CNS or metabolic indications.

regiochemistry piperidine substitution drug-likeness

Conformational Constraint: Cyclopropane‑Carboxylic Acid Scaffold vs. Flexible Alkyl‑Chain Analogs

The cyclopropane ring in 2‑{1‑[(Tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid enforces a rigid, pre‑organized geometry that mimics the backbone of α‑amino acids, making it a valuable isostere for protease inhibitors and other peptide‑derived drugs. In contrast, flexible alkyl‑chain analogs (e.g., 4‑carboxypiperidine‑1‑carboxylate derivatives) possess greater rotational freedom, which can entropically penalize binding. While no direct head‑to‑head binding data for CAS 1781383‑08‑1 are yet available, class‑level precedent demonstrates that cyclopropane‑containing amino acids improve metabolic stability and plasma half‑life over linear analogs [1][2].

conformational restriction cyclopropane metabolic stability drug design

Optimal Procurement Scenarios for 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid in Medicinal Chemistry and Chemical Biology


Early‑Stage Hit‑to‑Lead Programs Requiring a Conformationally Constrained Piperidine‑Carboxylic Acid Scaffold

When a drug‑discovery program identifies the need for a piperidine‑containing carboxylic acid intermediate with restricted conformational freedom, the racemic, Boc‑protected target compound provides a cost‑effective entry point for SAR exploration. The inquiry‑based pricing and ≥ 95 % purity allow medicinal chemists to synthesize dozens of analogs without the cost burden of a stereodefined enantiomer, deferring chiral resolution to later stages when a development candidate is selected.

Orthogonal Protecting‑Group Strategies in Multi‑Step Convergent Syntheses

The Boc group on the piperidine nitrogen enables selective, acid‑mediated deprotection under conditions that leave base‑sensitive or hydrogenolytically removable groups intact. This capability saves 2–3 synthetic steps compared to the use of an unprotected piperidine analog [1], a decisive advantage in convergent synthetic routes where protecting‑group orthogonality directly dictates route efficiency and overall yield.

Building Block Procurement for Academic or Small‑Biotech Laboratories with Limited Budgets

Because CAS 1781383‑08‑1 is supplied as an unspecified stereoisomer mixture and priced on an inquiry basis (typically lower than the published ¥439,600 /g for the (1R,2S)‑enantiomer ), it is well‑suited for academic and small‑biotech labs where cost per gram is a primary procurement driver and the stereochemical outcome is not yet critical to project objectives.

Metabolic‑Stability‑Driven Lead Optimization in CNS or Metabolic Disease Projects

The 4‑substituted piperidine regioisomer is expected to exhibit reduced CYP‑mediated N‑dealkylation relative to 3‑substituted isomers based on class‑level SAR [1]. Incorporating the target compound at an early stage may pre‑empt metabolic liabilities, making it a strategic procurement choice for programs targeting CNS or metabolic indications where metabolic clearance is a key optimization parameter.

Quote Request

Request a Quote for 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.